クラリノール

概要

説明

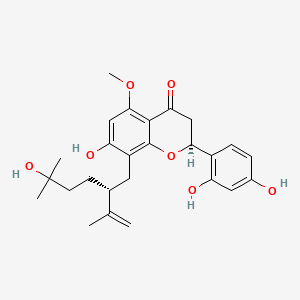

クララノール: は、Sophora flavescensの根から単離された天然のフラバノン化合物です。 抗炎症、抗酸化、チロシナーゼ阻害作用など、多様な薬理作用が知られています 。 クララノールの化学構造は、生物活性に寄与する追加の官能基を備えたトリヒドロキシフラバノン骨格を含んでいます .

科学的研究の応用

Kurarinol has a wide range of scientific research applications, including:

作用機序

クララノールは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: クララノールは、核因子エリスロイド2関連因子2(Nrf2)経路を活性化し、ヘムオキシゲナーゼ-1(HO-1)などの抗酸化酵素の発現をアップレギュレートします.

抗炎症活性: KEAP1/Nrf2経路を通じて、インターロイキン-1ベータや誘導型一酸化窒素合成酵素などの炎症性サイトカインや酵素の発現を阻害します.

神経保護活性: クララノールは、エポキシエイコサトリエン酸を安定化させ、可溶性エポキシドヒドロラーゼを阻害し、神経炎症を軽減し、ドーパミン神経を保護します.

類似化合物の比較

クララノールは、以下のような他の類似のフラバノン化合物と比較されます。

ソフォラフラバノンG: 両方の化合物は強力なチロシナーゼ阻害活性を示しますが、クララノールは独自の競合阻害メカニズムを持っています.

クララリノン: クララノールとクララリノンは、類似の抗炎症作用と抗酸化作用を共有しますが、クララノールは独自の生物活性に寄与する独特の分子構造を持っています.

クララジノール: クララノールとクララジノールはどちらもチロシナーゼ活性を阻害しますが、クララノールはより高い効力と低い細胞毒性を示します.

類似化合物

- ソフォラフラバノンG

- クララリノン

- クララジノール

- トリフォリジン

クララノールは、その強力な生物活性と独自の分子構造により際立っており、さまざまな科学的および産業的応用のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Kurarinol plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosinase activity. Tyrosinase is an enzyme involved in the production of melanin, and Kurarinol has been shown to inhibit its activity effectively. . Kurarinol interacts with tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin. Additionally, Kurarinol has been found to interact with other enzymes and proteins, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids .

Cellular Effects

Kurarinol exerts various effects on different types of cells and cellular processes. In melanoma cells, Kurarinol has been shown to inhibit melanin synthesis, which is a critical process in the development of pigmentation disorders . Furthermore, Kurarinol influences cell signaling pathways by activating nuclear factor erythroid 2-related factor 2, a key transcription factor that regulates the antioxidant defense system . This activation leads to increased expression of antioxidant enzymes, such as heme oxygenase-1, which helps protect cells from oxidative stress. Kurarinol also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in inflammation and cell survival.

Molecular Mechanism

The molecular mechanism of Kurarinol involves several key interactions at the molecular level. Kurarinol binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing melanin synthesis . Additionally, Kurarinol acts as an uncompetitive inhibitor of soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and neuroprotective effects. Kurarinol also activates nuclear factor erythroid 2-related factor 2 by promoting its translocation to the nucleus, where it binds to antioxidant response elements in the DNA and induces the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kurarinol have been observed to change over time. Kurarinol is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies have shown that Kurarinol can exert sustained effects on cellular function, including prolonged inhibition of tyrosinase activity and sustained activation of nuclear factor erythroid 2-related factor 2 . Degradation of Kurarinol over time can lead to a decrease in its efficacy, highlighting the importance of proper storage and handling in experimental settings.

Dosage Effects in Animal Models

The effects of Kurarinol vary with different dosages in animal models. At low to moderate doses, Kurarinol has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, Kurarinol can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of Kurarinol plateau at certain dosages, and further increases in dosage do not result in additional benefits. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Kurarinol is involved in several metabolic pathways, including the metabolism of epoxyeicosatrienoic acids by soluble epoxide hydrolase . Kurarinol inhibits soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and neuroprotective effects. Additionally, Kurarinol can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation. The interaction of Kurarinol with these enzymes and cofactors highlights its potential as a therapeutic agent for various diseases.

Subcellular Localization

The subcellular localization of Kurarinol is critical for its activity and function. Kurarinol can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Kurarinol can localize to the nucleus, where it activates nuclear factor erythroid 2-related factor 2 and induces the expression of antioxidant enzymes . The subcellular localization of Kurarinol can also affect its interactions with other biomolecules and its overall efficacy as a therapeutic agent.

準備方法

合成経路と反応条件: クララノールは、フラバノン前駆体を含むさまざまな化学反応によって合成することができます。 一般的な方法の1つは、ヒドロキシル化およびメチル化反応を受けてクララノールを形成するフラバノン誘導体の使用を含みます 。反応条件には、通常、所望の変換を促進するために、特定の触媒と溶媒を使用することが含まれます。

工業的生産方法: クララノールの工業的生産には、多くの場合、Sophora flavescensの根からの抽出が含まれます。 抽出プロセスには、溶媒抽出、精製、結晶化などの工程が含まれ、純粋なクララノールが得られます 。高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、最終製品の純度と品質を保証します。

化学反応の分析

反応の種類: クララノールは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。

形成される主要な生成物:

酸化: キノン誘導体。

還元: ジヒドロフラバノン誘導体。

置換: さまざまな置換フラバノン誘導体。

科学研究への応用

クララノールは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

Kurarinol is compared with other similar flavanone compounds, such as:

Sophoraflavanone G: Both compounds exhibit strong tyrosinase inhibitory activity, but kurarinol has a unique competitive inhibition mechanism.

Kurarinone: Kurarinol and kurarinone share similar anti-inflammatory and antioxidant properties, but kurarinol has a distinct molecular structure that contributes to its unique biological activities.

Kuraridinol: Kurarinol and kuraridinol both inhibit tyrosinase activity, but kurarinol has a higher potency and lower cytotoxicity.

Similar Compounds

- Sophoraflavanone G

- Kurarinone

- Kuraridinol

- Trifolirhizin

Kurarinol stands out due to its potent biological activities and unique molecular structure, making it a valuable compound for various scientific and industrial applications.

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUPAAIHKAIUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966917 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855746-98-4, 52482-99-2 | |

| Record name | Kurarinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855746984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。